替莫西林
描述
Temocillin is a β-lactamase-resistant penicillin introduced by Beecham and marketed by Eumedica Pharmaceuticals under the brand name Negaban . It is primarily used for the treatment of multiple drug-resistant, Gram-negative bacteria . Temocillin is a 6-methoxy penicillin and also a carboxypenicillin .
科学研究应用
Temocillin has various scientific research applications:
作用机制
- Specifically, Temocillin has an affinity for PBP3 in Escherichia coli . It selectively interacts with these PBPs, disrupting cell wall formation.
Target of Action
Action Environment
生化分析
Biochemical Properties
Temocillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, temocillin prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . Temocillin is resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases and AmpC β-lactamases, due to the presence of a methoxy group at the 6-α position .
Cellular Effects
Temocillin exerts its effects on various types of cells by inhibiting cell wall synthesis, which is crucial for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacteria. Temocillin does not significantly affect Gram-positive bacteria, anaerobes, or Pseudomonas aeruginosa due to its specific activity against Gram-negative bacteria . The compound influences cell signaling pathways by disrupting the integrity of the bacterial cell wall, leading to the activation of autolytic enzymes and subsequent cell death .
Molecular Mechanism
The molecular mechanism of temocillin involves binding to penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, temocillin prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and cell lysis . Temocillin’s stability against β-lactamases is due to the methoxy group at the 6-α position, which prevents the hydrolysis of the β-lactam ring by these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, temocillin has shown stability over time, maintaining its antibacterial activity during prolonged exposure. Studies have demonstrated that temocillin remains effective against resistant Gram-negative bacteria even after extended periods . The compound’s stability is attributed to its resistance to β-lactamase hydrolysis and its ability to maintain its structure under various conditions .
Dosage Effects in Animal Models
In animal models, the effects of temocillin vary with different dosages. At therapeutic doses, temocillin effectively treats infections caused by susceptible Gram-negative bacteria without significant adverse effects . At higher doses, temocillin may cause toxicity, including nephrotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
Temocillin is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound is excreted mainly through the kidneys, with a small fraction being eliminated via bile . Temocillin’s stability against β-lactamases ensures that it remains active during its passage through the body, maintaining its antibacterial activity until excretion .
Transport and Distribution
Temocillin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . Temocillin’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and reach sites of infection effectively .
Subcellular Localization
Temocillin’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell wall, ensuring its activity against penicillin-binding proteins . Temocillin’s localization within the cell wall is crucial for its ability to inhibit peptidoglycan synthesis and induce cell lysis .
准备方法
Temocillin can be synthesized from ticarcillin sodium under methoxy alkali conditions . This method reduces reaction steps and improves yield, making it suitable for industrial production. The process involves using ticarcillin sodium as the initial raw material, which directly generates temocillin sodium . This method is advantageous due to its availability of raw materials, reduced dependence on equipment, and lower environmental impact .
化学反应分析
Temocillin undergoes various chemical reactions, including:
Hydrolysis: Temocillin is resistant to hydrolysis by Ambler classes A and C β-lactamases.
Substitution: The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis.
Oxidation and Reduction: Specific details on oxidation and reduction reactions are not widely documented.
Common reagents and conditions used in these reactions include methoxy alkali conditions for synthesis . Major products formed from these reactions include temocillin sodium .
相似化合物的比较
Temocillin is compared with other β-lactam antibiotics such as carboxypenicillins and ureidopenicillins . Unlike these compounds, temocillin is highly stable against enterobacterial inducible β-lactamases . Similar compounds include:
Ticarcillin: Temocillin is a 6-α-methoxy derivative of ticarcillin.
Carbenicillin: Another carboxypenicillin with a broader spectrum but less stability against β-lactamases.
Piperacillin: A ureidopenicillin with a broader spectrum but also less stability against β-lactamases.
Temocillin’s uniqueness lies in its resistance to β-lactamase hydrolysis, making it a valuable option for treating resistant bacterial infections .
属性
IUPAC Name |
(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-DWPRYXJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009398 | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-78-5 | |
Record name | Temocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12343 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Temocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Temocillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. These proteins are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By binding to PBPs, temocillin disrupts cell wall integrity, ultimately leading to bacterial cell death. [, ]
A: Despite being structurally similar to ticarcillin, an antibiotic with antipseudomonal properties, temocillin shows limited effectiveness against Pseudomonas aeruginosa. [] This is primarily attributed to the presence of a 6-α-methoxy group in temocillin, which alters its interaction with PBP3, an essential PBP in P. aeruginosa. [] This alteration leads to reduced stability of the PBP3-temocillin complex and a faster off-rate, rendering it less effective against this particular bacterium. []
ANone: Temocillin has the molecular formula C16H20N2O8S and a molecular weight of 424.4 g/mol.
A: Yes, molecular dynamics simulations have been used to analyze the interaction between temocillin and PenA1, a class A β-lactamase. [] These simulations revealed that the 6-methoxy group in temocillin hinders its hydrolysis by PenA1. [] This is because the 6-methoxy group interferes with the positioning of key active site residues (K73 and S130) and displaces the catalytic water molecule, thus slowing down acylation and blocking deacylation. []
A: Temocillin demonstrates good stability in various storage conditions relevant to outpatient parenteral antimicrobial therapy (OPAT). [, ] When reconstituted with 0.3% citrate buffer at pH 7 and stored in polypropylene infusion bags or polyisoprene elastomeric pumps, it retains ≥90% of its initial concentration for 72 hours at 4°C, 25°C, and 32°C. [] At 37°C, while stable for the first 24 hours, its concentration drops below 90% after this point. []
A: Yes, temocillin is compatible with elastomeric infusion devices for OPAT. Studies have demonstrated that temocillin reconstituted with 0.3% citrate buffer at pH 7 can be stored in these devices under refrigerated conditions (2–8°C) for up to 14 days, meeting the UK NHS Yellow Cover Document acceptance criteria. [, ] This makes it a suitable option for outpatient intravenous administration. [, ]
A: Like other beta-lactams, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most closely associated with temocillin's efficacy. []
A: Yes, temocillin exhibits saturable protein binding. [, , ] This means that as temocillin concentration increases, the proportion of unbound drug also increases. [, , ] This phenomenon is particularly important in critically ill patients, who often have lower plasma protein levels, potentially leading to higher unbound temocillin concentrations. []
A: Research suggests that temocillin demonstrates moderate penetration into the cerebrospinal fluid (CSF), with a median penetration of 12.1% at steady state in neurocritically ill patients. [] This penetration is influenced by several factors, including inflammation and the function of the blood-brain barrier. []
A: Temocillin can be administered both intravenously and intramuscularly, with similar pharmacokinetic profiles observed for both routes. []
A: Yes, temocillin has been studied in various animal models of infection, including murine models of urinary tract infection (UTI), peritonitis, and pneumonia. [, , , , ] These studies have demonstrated its efficacy against various Enterobacteriaceae, including strains producing ESBLs and some carbapenemases. [, , , , ]
A: Research suggests that temocillin is a promising candidate for OPAT due to its stability in solution, its activity against a range of Enterobacterales, and its favorable safety profile. [, , , ] Studies evaluating the clinical efficacy of temocillin in OPAT settings are ongoing. [, , ]
A: Resistance to temocillin can arise through various mechanisms, including: * Reduced outer membrane permeability: This can occur due to mutations in porin genes, such as nmpC. [] * Efflux pump overexpression: Overexpression of efflux pumps, such as AcrD and MdtABCD, can extrude temocillin from the bacterial cell, reducing its intracellular concentration. [, ] * Hydrolysis by carbapenemases: While temocillin is stable against many β-lactamases, it can be hydrolyzed by some carbapenemases, notably those belonging to the OXA-48 group. [, , ]
A: While temocillin generally retains activity against ESBL-producing Enterobacterales, cross-resistance can occur with other β-lactam antibiotics, especially if resistance is mediated by efflux pump overexpression or porin mutations. [, ]
A: Several analytical methods have been employed for the quantification of temocillin, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UHPLC). [, , , ] These techniques are essential for studying the pharmacokinetics of temocillin in various biological matrices, such as plasma, urine, and epithelial lining fluid. [, , , ]
A: Each alternative has its own advantages and disadvantages. While carbapenems offer broad-spectrum coverage, resistance is a growing concern. Ceftolozane/tazobactam and ceftazidime/avibactam have a narrower spectrum compared to carbapenems but might be less impacted by resistance. [, ] Fosfomycin, while active against many multidrug-resistant Enterobacterales, is prone to rapid resistance development when used as monotherapy. [] Choosing the most appropriate antibiotic requires careful consideration of the patient's clinical presentation, local resistance patterns, and the potential for adverse effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。